Cas no 2227849-44-5 (rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine)

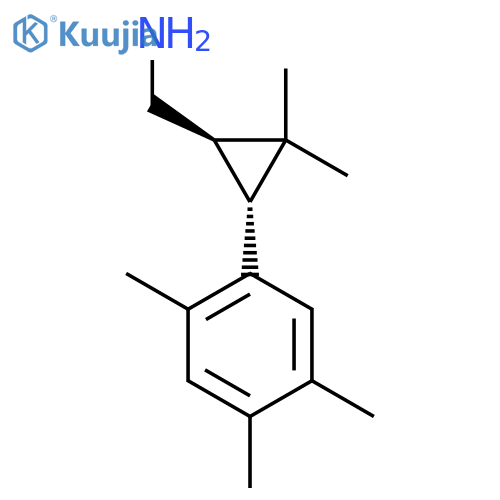

2227849-44-5 structure

商品名:rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine

rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine

- EN300-1998804

- rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine

- 2227849-44-5

-

- インチ: 1S/C15H23N/c1-9-6-11(3)12(7-10(9)2)14-13(8-16)15(14,4)5/h6-7,13-14H,8,16H2,1-5H3/t13-,14-/m1/s1

- InChIKey: CFAWTXNBCDMABV-ZIAGYGMSSA-N

- ほほえんだ: NC[C@@H]1[C@@H](C2C=C(C)C(C)=CC=2C)C1(C)C

計算された属性

- せいみつぶんしりょう: 217.183049738g/mol

- どういたいしつりょう: 217.183049738g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 26Ų

rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1998804-0.5g |

rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine |

2227849-44-5 | 0.5g |

$1289.0 | 2023-09-16 | ||

| Enamine | EN300-1998804-0.25g |

rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine |

2227849-44-5 | 0.25g |

$1235.0 | 2023-09-16 | ||

| Enamine | EN300-1998804-10.0g |

rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine |

2227849-44-5 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-1998804-0.1g |

rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine |

2227849-44-5 | 0.1g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1998804-1.0g |

rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine |

2227849-44-5 | 1g |

$1343.0 | 2023-06-01 | ||

| Enamine | EN300-1998804-2.5g |

rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine |

2227849-44-5 | 2.5g |

$2631.0 | 2023-09-16 | ||

| Enamine | EN300-1998804-0.05g |

rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine |

2227849-44-5 | 0.05g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-1998804-1g |

rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine |

2227849-44-5 | 1g |

$1343.0 | 2023-09-16 | ||

| Enamine | EN300-1998804-10g |

rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine |

2227849-44-5 | 10g |

$5774.0 | 2023-09-16 | ||

| Enamine | EN300-1998804-5g |

rac-[(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropyl]methanamine |

2227849-44-5 | 5g |

$3894.0 | 2023-09-16 |

rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

2227849-44-5 (rac-(1R,3R)-2,2-dimethyl-3-(2,4,5-trimethylphenyl)cyclopropylmethanamine) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬